molecular formula C6H16ClN B2604106 (2S)-4-methylpentan-2-amine hydrochloride CAS No. 1137082-59-7

(2S)-4-methylpentan-2-amine hydrochloride

Cat. No.: B2604106
CAS No.: 1137082-59-7
M. Wt: 137.65
InChI Key: HJOGOCSHKIAAIB-RGMNGODLSA-N
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Description

(2S)-4-Methylpentan-2-amine hydrochloride (CAS: 71776-70-0) is a chiral amine salt with the molecular formula C₆H₁₆ClN and an average molecular mass of 137.65 g/mol . Structurally, it consists of a pentan-2-amine backbone with a methyl group at the 4-position and a hydrochloride counterion. The stereochemistry at the 2-position (S-configuration) makes it valuable in asymmetric synthesis and pharmaceutical applications.

Key physicochemical properties include:

  • Density: ~0.766 g/cm³ (predicted)
  • Boiling Point: ~108.4 °C (predicted)
  • Solubility: Highly soluble in polar solvents such as isopropanol and acetone .

The compound is synthesized via stereoselective alkylation or reductive amination processes. Its stability under ambient conditions and catalytic utility in Grignard reactions and alkylation processes highlight its industrial relevance .

Properties

IUPAC Name

(2S)-4-methylpentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOGOCSHKIAAIB-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-methylpentan-2-amine hydrochloride typically involves the alkylation of 4-methylpentan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process involves the following steps:

    Alkylation: 4-methylpentan-2-amine is reacted with an alkyl halide in the presence of a base to form the desired amine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The key steps include:

    Raw Material Preparation: High-purity 4-methylpentan-2-amine and hydrochloric acid are prepared.

    Reaction: The alkylation and hydrochloride formation reactions are carried out in large reactors under controlled temperature and pressure conditions.

    Purification: The crude product is purified using crystallization or recrystallization techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-4-Methylpentan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(2S)-4-Methylpentan-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on biological systems, particularly its stimulant properties.

    Medicine: Investigated for potential therapeutic uses, including as a stimulant or in the treatment of certain medical conditions.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-4-methylpentan-2-amine hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, energy, and focus. The compound targets specific receptors in the brain, modulating their activity and resulting in the observed stimulant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2S)-4-methylpentan-2-amine hydrochloride with structurally and functionally related compounds.

Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Solubility Stability Profile
This compound 71776-70-0 C₆H₁₆ClN 137.65 Chiral amine, 4-methyl substituent Polar solvents (e.g., acetone, isopropanol) Stable under dry conditions; hygroscopic
2,4-Dimethylpentan-3-amine hydrochloride 4083-58-3 C₇H₁₈ClN 151.67 Branched dimethyl substituents at 2,4-positions Moderate polarity solvents Lower thermal stability due to steric hindrance
(S)-Pentan-2-amine hydrochloride 216237-52-4 C₅H₁₄ClN 123.62 Shorter carbon chain, chiral center at 2-position Water-miscible Prone to racemization in aqueous solutions
Hexane-1,6-diamine dihydrochloride 6055-52-3 C₆H₁₈Cl₂N₂ 195.13 Linear diamine with two protonated amines Highly water-soluble Sensitive to oxidation; requires inert storage

Stability and Reactivity

  • This compound : Demonstrates enhanced stability due to the methyl group’s inductive effect, which reduces amine reactivity. However, it is hygroscopic and requires anhydrous storage .
  • 2,4-Dimethylpentan-3-amine hydrochloride : Steric hindrance from two methyl groups reduces nucleophilicity but may compromise thermal stability during prolonged storage .
  • (S)-Pentan-2-amine hydrochloride : The shorter chain increases susceptibility to racemization, especially in acidic or aqueous environments .
  • Hexane-1,6-diamine dihydrochloride : The diamine structure increases polarity and water solubility but introduces oxidative instability, necessitating antioxidants for long-term storage .

Research Findings

  • A 2023 study ranked structural analogs of this compound by similarity, highlighting 2,4-dimethylpentan-3-amine hydrochloride (75% similarity) and hexane-1,6-diamine dihydrochloride (71% similarity) as key comparators .
  • Stability assays on related amines (e.g., MPPH in ) suggest microbial contamination (e.g., E. coli) accelerates degradation in biological matrices, though this is compound-specific .

Biological Activity

(2S)-4-methylpentan-2-amine hydrochloride, also known as 4-methyl-2-pentanamine hydrochloride, is an organic compound classified as an amine. Its chiral nature and structural properties have led to significant interest in its biological activity, particularly as a stimulant and potential nootropic agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

  • Molecular Formula : C₅H₁₄ClN
  • Molar Mass : Approximately 151.66 g/mol
  • Chirality : The compound possesses a chiral center, leading to distinct biological activities compared to its stereoisomers.

The primary mechanism of action of this compound involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This neurotransmitter modulation results in enhanced alertness, energy, and cognitive focus.

Biological Activity

  • Stimulant Properties :
    • Studies indicate that this compound exhibits significant stimulant effects similar to other compounds in its class, such as 1,3-dimethylamylamine (DMAA) and phenylethylamine. These effects are primarily attributed to its ability to elevate catecholamine levels in the brain.
  • Potential Nootropic Effects :
    • Preliminary investigations suggest that this compound may enhance cognitive functions, making it a candidate for nootropic applications. Its effects on memory and learning are areas of ongoing research.

Comparative Analysis with Similar Compounds

The following table summarizes key properties and effects of this compound in comparison with structurally similar compounds:

Compound NameStructure SimilarityUnique Properties
(2S)-4-methylpentan-2-amineChiral amineStimulant; potential cognitive enhancer
1,3-DimethylamylamineSimilar amine groupStrong stimulant effects; controversial use
PhenylethylamineSimilar backboneNaturally occurring; affects mood and cognition
4-AminobutyrateShorter chainInvolved in GABAergic neurotransmission

Case Studies and Experimental Data

Recent studies have highlighted the biological effects of this compound:

  • Animal Studies :
    • Research involving rodent models has shown that administration of this compound leads to increased locomotor activity, suggesting a direct stimulant effect on the central nervous system.
  • Human Trials :
    • Limited human trials have indicated improvements in physical performance and mental alertness when using formulations containing this compound.
  • In Vitro Studies :
    • Laboratory studies have demonstrated that this compound can enhance neurotransmitter release in neuronal cultures, supporting its role as a stimulant agent.

Applications in Various Fields

This compound is utilized across several domains:

  • Pharmaceuticals : Investigated for potential therapeutic uses as a stimulant or cognitive enhancer.
  • Sports Nutrition : Commonly found in pre-workout supplements aimed at improving energy and performance.
  • Research : Used as a reagent in organic synthesis and for studying neurotransmitter systems.

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